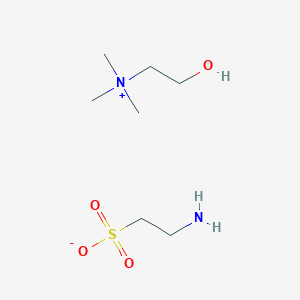
IHMT-PI3Kdelta-372 S-isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IHMT-PI3Kdelta-372 S-isomer is a potent and selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kdelta). It has an IC50 value of 14 nM, indicating its high efficacy in inhibiting PI3Kdelta activity. This compound is particularly noted for its high selectivity over other class I PI3Ks and other protein kinases, making it a valuable tool in scientific research, especially in the study of chronic obstructive pulmonary disease (COPD) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IHMT-PI3Kdelta-372 S-isomer involves multiple steps, starting from the appropriate precursors. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the fluoroquinazolinone moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The final product is purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification. The compound is produced under strict quality control measures to ensure consistency and purity .
Analyse Des Réactions Chimiques
Types of Reactions
IHMT-PI3Kdelta-372 S-isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
IHMT-PI3Kdelta-372 S-isomer has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the PI3K/Akt/mTOR signaling pathway.
Biology: The compound is employed in cellular assays to investigate its effects on cell signaling and function.
Medicine: this compound is used in preclinical studies to explore its potential therapeutic effects, particularly in the treatment of COPD.
Mécanisme D'action
IHMT-PI3Kdelta-372 S-isomer exerts its effects by selectively inhibiting the activity of PI3Kdelta. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival. By targeting PI3Kdelta, the compound can modulate inflammatory responses and improve lung function in models of COPD .
Comparaison Avec Des Composés Similaires
Similar Compounds
- PI5P4Ks-IN-2
- CXJ-2
- WYE-687
- WYE-354
- PIK-294
- iMDK
- NSC781406
- Desmethyl-VS-5584
Uniqueness
IHMT-PI3Kdelta-372 S-isomer stands out due to its high selectivity for PI3Kdelta over other class I PI3Ks and protein kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, its efficacy in preclinical models of COPD highlights its promise in treating inflammatory diseases .
Propriétés
Formule moléculaire |
C26H23F2N7O2 |
|---|---|
Poids moléculaire |
503.5 g/mol |
Nom IUPAC |
2-[(1S)-1-[4-amino-3-(3-fluoro-4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]propyl]-3-cyclopropyl-5-fluoroquinazolin-4-one |
InChI |
InChI=1S/C26H23F2N7O2/c1-3-18(24-32-17-6-4-5-15(27)20(17)26(36)34(24)14-8-9-14)35-25-21(23(29)30-12-31-25)22(33-35)13-7-10-19(37-2)16(28)11-13/h4-7,10-12,14,18H,3,8-9H2,1-2H3,(H2,29,30,31)/t18-/m0/s1 |
Clé InChI |
HTUBTEAYSCSTIY-SFHVURJKSA-N |
SMILES isomérique |
CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3CC3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N |
SMILES canonique |
CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3CC3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


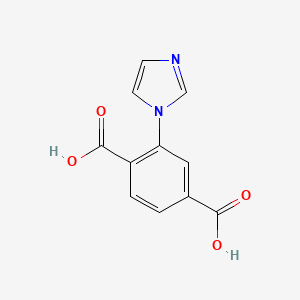
![N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide](/img/structure/B11927055.png)
![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)

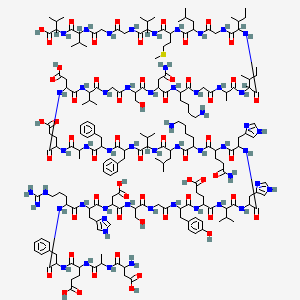
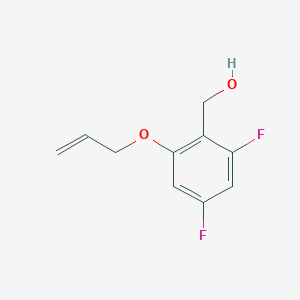
![1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B11927085.png)
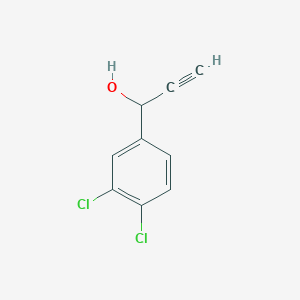
![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)


